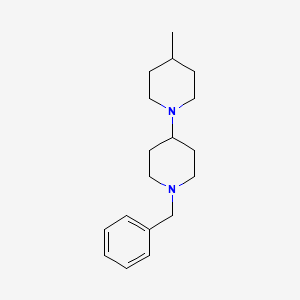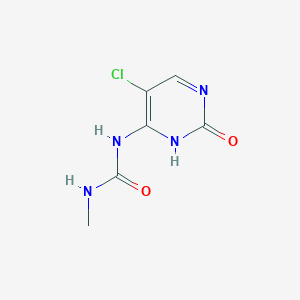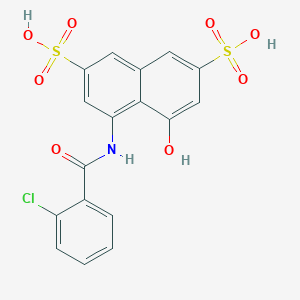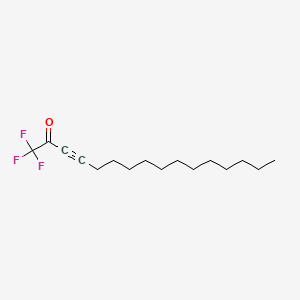
1,1,1-Trifluorohexadec-3-yn-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluorohexadec-3-yn-2-one is an organofluorine compound characterized by the presence of a trifluoromethyl group and a carbon-carbon triple bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluorohexadec-3-yn-2-one typically involves the introduction of a trifluoromethyl group into an alkyne precursor. One common method is the reaction of a hexadec-3-yn-2-one with a trifluoromethylating agent under controlled conditions. The reaction often requires the use of a strong base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluorohexadec-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophilic substitution reactions often require strong nucleophiles, such as sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alkanes.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluorohexadec-3-yn-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to introduce trifluoromethyl groups into complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased hydrophobicity and thermal stability.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluorohexadec-3-yn-2-one involves its interaction with molecular targets through its trifluoromethyl group and alkyne moiety. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The alkyne moiety can participate in cycloaddition reactions, forming stable adducts with various biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluorodec-3-yn-2-one: Similar structure but with a shorter carbon chain.
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: Contains a phenyl group, offering different reactivity and applications.
1,1,1-Trifluoroacetone: Lacks the alkyne moiety but shares the trifluoromethyl group.
Uniqueness
1,1,1-Trifluorohexadec-3-yn-2-one is unique due to its long carbon chain, which imparts distinct physical and chemical properties. Its combination of a trifluoromethyl group and an alkyne moiety makes it a versatile compound for various applications, particularly in fields requiring high thermal stability and hydrophobicity.
Eigenschaften
CAS-Nummer |
117710-70-0 |
|---|---|
Molekularformel |
C16H25F3O |
Molekulargewicht |
290.36 g/mol |
IUPAC-Name |
1,1,1-trifluorohexadec-3-yn-2-one |
InChI |
InChI=1S/C16H25F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(20)16(17,18)19/h2-12H2,1H3 |
InChI-Schlüssel |
FRAAFKLTGDFSIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC#CC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


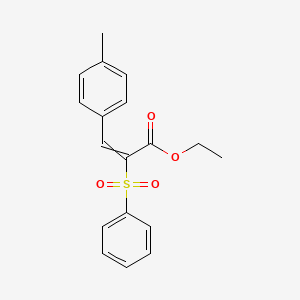
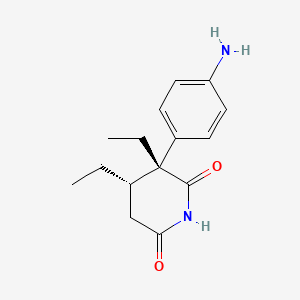
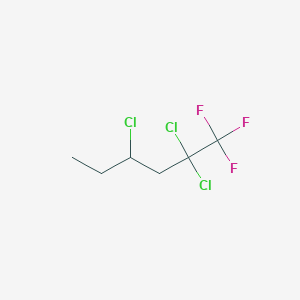
![6-[(4,5-Dihydro-1,3-thiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B14310309.png)
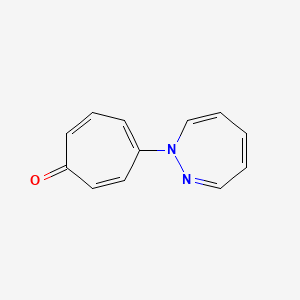
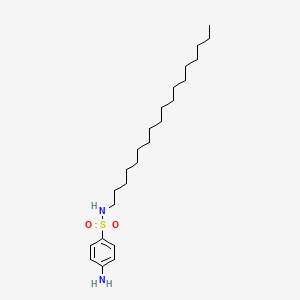
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-3-ol](/img/structure/B14310320.png)
